molecular formula C21H18ClN3O B11282339 [5-(4-chlorophenyl)-1H-pyrazol-3-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone

[5-(4-chlorophenyl)-1H-pyrazol-3-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone

Cat. No.: B11282339
M. Wt: 363.8 g/mol
InChI Key: UQKYVFQOYOOBMR-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a carbonyl group, along with a tetrahydropyridine ring substituted with a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester in the presence of an acid catalyst.

    Chlorination: The chlorophenyl group can be introduced by reacting the pyrazole derivative with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized by the cyclization of an appropriate amine with a ketone or aldehyde under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the tetrahydropyridine derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-[3-(4-Chlorophenyl)-1H-p

Properties

Molecular Formula

C21H18ClN3O

Molecular Weight

363.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

InChI

InChI=1S/C21H18ClN3O/c22-18-8-6-17(7-9-18)19-14-20(24-23-19)21(26)25-12-10-16(11-13-25)15-4-2-1-3-5-15/h1-10,14H,11-13H2,(H,23,24)

InChI Key

UQKYVFQOYOOBMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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